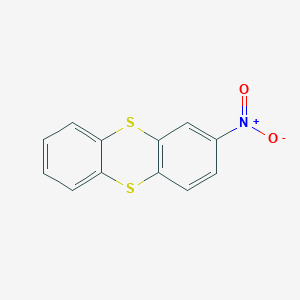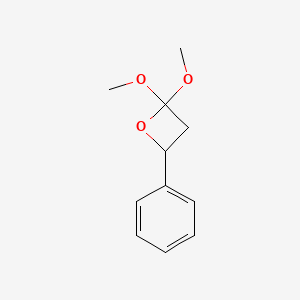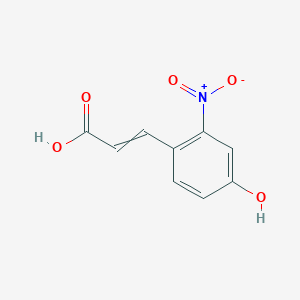![molecular formula C13H17NO4 B14375727 N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide CAS No. 90253-96-6](/img/structure/B14375727.png)
N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide is a chemical compound known for its diverse applications in scientific research It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to an acetamide moiety through a propan-2-yl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine, followed by acylation. One common method involves the use of 3,4-dimethoxybenzaldehyde and 2-amino-1-propanol in the presence of an acid catalyst to form the intermediate, which is then acylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process typically includes steps such as mixing, heating, and purification through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it acts as a selective antagonist of the P2X7 purinergic receptor, inhibiting the release of pro-inflammatory cytokines and reducing pain and inflammation . The compound’s effects are mediated through the modulation of calcium flux and the inhibition of pore formation in cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different biological activities.
N-(3,4-Dimethoxyphenyl)acetamide: Shares the 3,4-dimethoxyphenyl group but differs in the acetamide linkage.
Uniqueness
N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its selective antagonism of the P2X7 receptor sets it apart from other similar compounds, making it a valuable tool in research focused on inflammation and pain management .
Propriétés
Numéro CAS |
90253-96-6 |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
N-[1-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]acetamide |
InChI |
InChI=1S/C13H17NO4/c1-8(14-9(2)15)13(16)10-5-6-11(17-3)12(7-10)18-4/h5-8H,1-4H3,(H,14,15) |
Clé InChI |
ANIQYALSGJCAHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC(=C(C=C1)OC)OC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


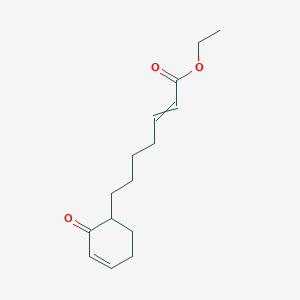

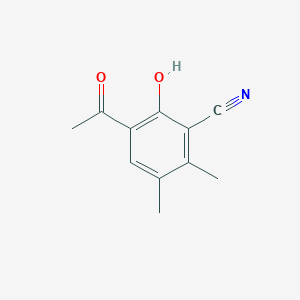
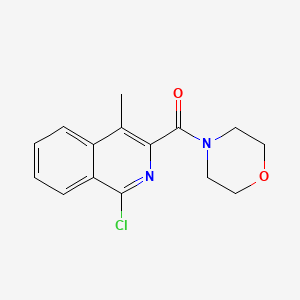
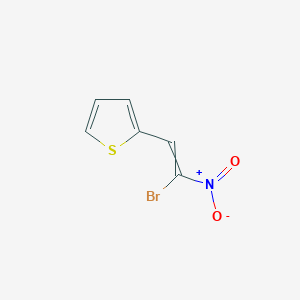

![10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14375671.png)
![2-{3,3-Bis[(propan-2-yl)oxy]propoxy}ethan-1-ol](/img/structure/B14375675.png)
![N-[(4,6-Dimethylpyrimidin-2-yl)carbamoyl]pyridine-2-sulfonamide](/img/structure/B14375681.png)

